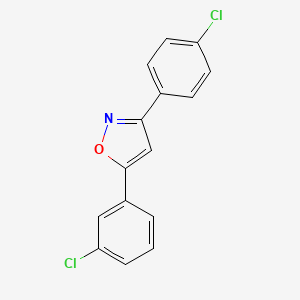
(2R,6R)-2,6-Dimethyloctanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-2,6-Dimethyloctanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of two methyl groups at the 2nd and 6th positions of the octanedioic acid backbone, both in the R-configuration. Its stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethyloctanedioic acid typically involves chiral resolution techniques or asymmetric synthesis. One common method includes the use of chiral catalysts to induce the desired stereochemistry during the formation of the octanedioic acid backbone. For instance, the preparation of (2R,6R)-hydroxynorketamine, a related compound, involves chiral resolution from racemic norketamine using L-pyroglutamic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve the desired stereochemistry. These methods ensure high yield and purity, which are essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6R)-2,6-Dimethyloctanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(2R,6R)-2,6-Dimethyloctanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. For instance, its chiral centers allow it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The compound may also interact with receptors and other proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,6R)-2,6-Dimethyloctanedioic acid include:
- (2R,6R)-hydroxynorketamine
- (2R,6R)-2,6-Diaminoheptanedioic acid
- (2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of methyl groups at the 2nd and 6th positions. This unique structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
891195-46-3 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2R,6R)-2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m1/s1 |
Clave InChI |
YXTSFTNUPXGYDZ-HTQZYQBOSA-N |
SMILES isomérico |
C[C@H](CCC[C@@H](C)C(=O)O)CC(=O)O |
SMILES canónico |
CC(CCCC(C)C(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


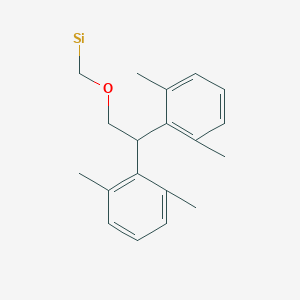
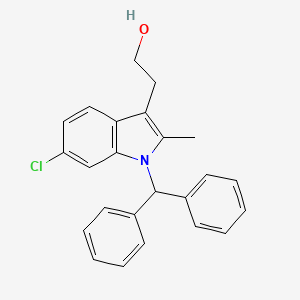
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
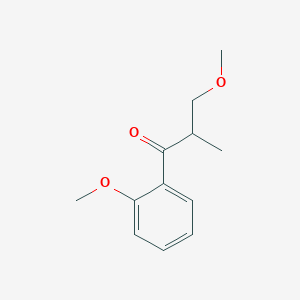


![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
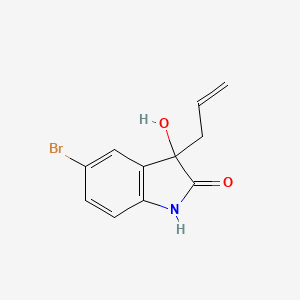
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
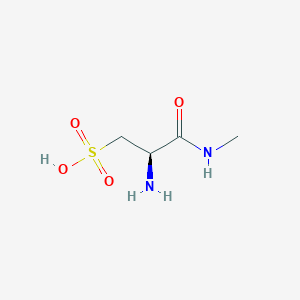
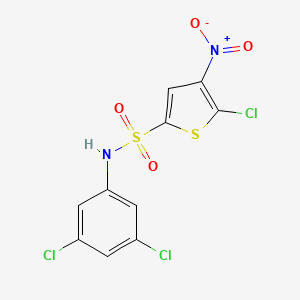
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
